![molecular formula C10H7F3N4O2 B14193548 Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- CAS No. 838840-00-9](/img/structure/B14193548.png)
Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-: is a chemical compound with the molecular formula C10H7F3N4O2 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a trifluoromethyl-tetrazolyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl-tetrazolyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzoic acid.
Reduction: 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzyl alcohol.
Substitution: Products vary based on the specific substitution reaction performed.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In biological research, this compound may be used to study the effects of trifluoromethyl and tetrazole groups on biological systems.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may be exploited in the production of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the tetrazole ring can mimic carboxylate groups and interact with biological targets. These features contribute to the compound’s potential biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
Comparison: Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- is unique due to the presence of both the trifluoromethyl and tetrazole groups. These groups impart distinct chemical and biological properties compared to similar compounds. For example, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrazole ring can interact with biological targets in ways that other substituents cannot .
Properties
CAS No. |
838840-00-9 |
|---|---|
Molecular Formula |
C10H7F3N4O2 |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-methoxy-3-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde |
InChI |
InChI=1S/C10H7F3N4O2/c1-19-8-3-2-6(5-18)4-7(8)17-9(10(11,12)13)14-15-16-17/h2-5H,1H3 |
InChI Key |
CUBHTBKFUPYNSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)N2C(=NN=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


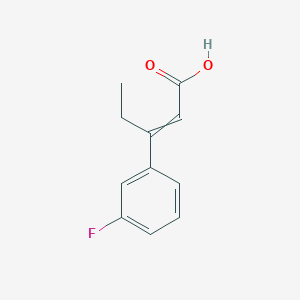
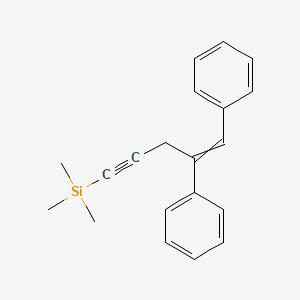
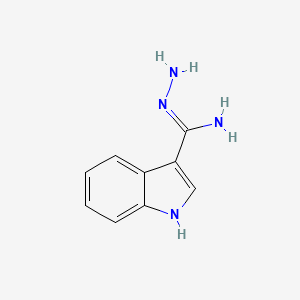
![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
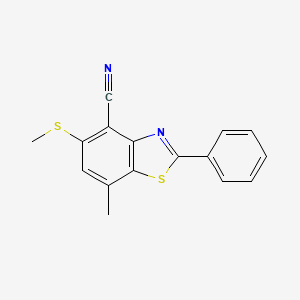
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)

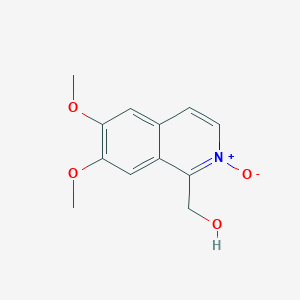
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
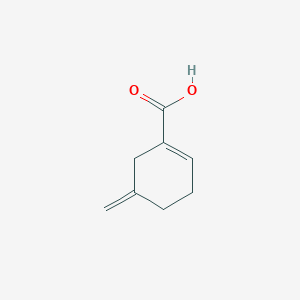
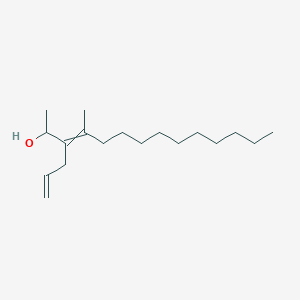
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
